METHYL 4-(2-{[4-(METHOXYMETHYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE
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Overview
Description
METHYL 4-(2-{[4-(METHOXYMETHYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE is a complex organic compound with a unique structure that combines a benzoate ester, a pyrimidine ring, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(2-{[4-(METHOXYMETHYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE typically involves multiple steps. One common method starts with the alkylation of 6-methyl-2-thiouracil with ethyl chloroacetate in the presence of a base such as potassium carbonate. This reaction is carried out in a mixture of ethanol and water at room temperature . The resulting intermediate is then reacted with various amines to form the desired acetamido derivative .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-(2-{[4-(METHOXYMETHYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the pyrimidine ring can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols .
Scientific Research Applications
METHYL 4-(2-{[4-(METHOXYMETHYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a starting material for the synthesis of biologically active compounds.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of METHYL 4-(2-{[4-(METHOXYMETHYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The pyrimidine ring and sulfanyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoate esters and pyrimidine derivatives, such as:
- METHYL 4-(2-{[6-(METHOXYMETHYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDO)BENZOATE .
- 2-[(4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDES .
Uniqueness
What sets METHYL 4-(2-{[4-(METHOXYMETHYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
methyl 4-[[2-[[4-(methoxymethyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S/c1-23-8-12-7-13(20)19-16(18-12)25-9-14(21)17-11-5-3-10(4-6-11)15(22)24-2/h3-7H,8-9H2,1-2H3,(H,17,21)(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMPJGHPQCZXCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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